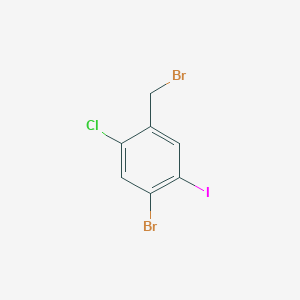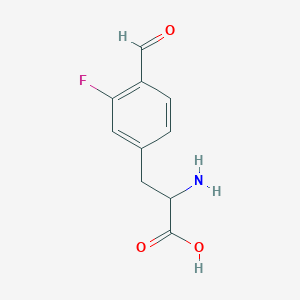
1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene is an aromatic compound with a complex structure featuring multiple halogen substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common approach is to introduce the halogen substituents sequentially through electrophilic aromatic substitution reactions. For example:
Chlorination: Chlorine (Cl2) can be introduced using similar conditions with iron(III) chloride (FeCl3) as the catalyst.
Iodination: Iodine (I2) can be introduced using an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize side reactions and maximize the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is particularly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the halogen atoms.
Coupling Reactions: The presence of multiple halogens makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide (OH-), alkoxides (RO-), and amines (NH2-). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products depend on the specific reaction and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene in chemical reactions involves the interaction of its halogen substituents with various reagents. For example, in nucleophilic substitution, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The presence of multiple halogens can also influence the compound’s reactivity and selectivity in different reactions.
Comparación Con Compuestos Similares
1-Bromo-3-chloropropane: Another halogenated compound with similar reactivity.
1-Bromo-3-methylbenzene: Shares the bromine substituent but lacks the complexity of multiple halogens.
1-Iodo-3-chlorobenzene: Contains iodine and chlorine but lacks the bromomethyl group.
Uniqueness: 1-Bromo-3-(bromomethyl)-5-chloro-2-iodobenzene is unique due to the presence of multiple halogen substituents, which confer distinct reactivity and potential for diverse applications. Its structure allows for selective reactions and the formation of complex products not easily achievable with simpler halogenated compounds.
Propiedades
IUPAC Name |
1-bromo-3-(bromomethyl)-5-chloro-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClI/c8-3-4-1-5(10)2-6(9)7(4)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHCUANHKONOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)I)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B8240468.png)









